1-(2-amino-2-oxoethyl)-7-methyl-4-oxo-N-(m-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide
Description
The compound 1-(2-amino-2-oxoethyl)-7-methyl-4-oxo-N-(m-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide features a 1,8-naphthyridine core substituted at three critical positions:
- Position 1: A 2-amino-2-oxoethyl group, introducing a polar, hydrogen-bonding moiety.
- Position 3: An N-(m-tolyl) carboxamide, contributing aromatic and hydrophobic interactions.
- Position 7: A methyl group, enhancing lipophilicity and steric bulk.
Below, we compare this compound with structurally related 1,8-naphthyridine derivatives.
Properties
IUPAC Name |
1-(2-amino-2-oxoethyl)-7-methyl-N-(3-methylphenyl)-4-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-11-4-3-5-13(8-11)22-19(26)15-9-23(10-16(20)24)18-14(17(15)25)7-6-12(2)21-18/h3-9H,10H2,1-2H3,(H2,20,24)(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUPPPJEPYZRKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-amino-2-oxoethyl)-7-methyl-4-oxo-N-(m-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a compound belonging to the naphthyridine family, known for its diverse biological activities. This article reviews its biological activity, including anticancer, antibacterial, and other pharmacological effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a naphthyridine core, which is critical for its biological activity. The presence of various functional groups enhances its interactions with biological targets.
Anticancer Activity
Research indicates that naphthyridine derivatives exhibit significant anticancer properties. A study evaluated the cytotoxic effects of several naphthyridine analogues against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 106 | MCF-7 | 10 | Induces apoptosis via caspase activation |
| Compound 105 | HCT116 | 5 | G2/M cell cycle arrest and apoptosis induction |
In these studies, compounds 105 and 106 demonstrated potent cytotoxicity comparable to doxorubicin, a standard chemotherapeutic agent .
Antibacterial Activity
Naphthyridines have also shown promising antibacterial activity. For instance, nalidixic acid, a well-known naphthyridine derivative, is effective against gram-negative bacteria responsible for urinary tract infections. The mechanism involves the inhibition of bacterial DNA gyrase, leading to cell death .
Other Pharmacological Effects
- Anti-inflammatory : Naphthyridine compounds have been reported to reduce inflammation in various models, possibly through the inhibition of pro-inflammatory cytokines.
- Antioxidant : Some derivatives exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
- Antiviral : Certain naphthyridine derivatives have shown activity against viral infections by interfering with viral replication mechanisms .
Study on Anticancer Mechanism
A detailed investigation into the anticancer mechanism of naphthyridine derivatives revealed that they induce apoptosis through both intrinsic and extrinsic pathways. Specifically, compound 105 was found to activate caspases and modulate Bcl-2 family proteins, leading to mitochondrial dysfunction and cell death in cancer cells .
Evaluation of Antimicrobial Activity
In a comparative study of various naphthyridine derivatives against bacterial strains, it was found that modifications in the side chains significantly affected antibacterial potency. For example, introducing electron-withdrawing groups increased activity against resistant strains .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that naphthyridine derivatives exhibit significant antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes, potentially inhibiting their function. Studies have shown that similar compounds can effectively combat resistant bacterial strains, making this compound a candidate for further investigation in antibiotic development .
Anticancer Properties
Several studies have suggested that naphthyridine derivatives possess anticancer activity. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. Mechanistic studies indicate that it may induce apoptosis through the activation of specific pathways involved in cell death .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes such as kinases and proteases, which are crucial in various biological processes. This inhibition can lead to therapeutic effects in diseases where these enzymes are overactive, such as cancer and inflammatory diseases .
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of this compound. It has shown efficacy in models of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This suggests potential applications in treating conditions like Alzheimer's disease .
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several naphthyridine derivatives and tested their antimicrobial activity against Staphylococcus aureus. The compound demonstrated an IC50 value indicating potent activity comparable to standard antibiotics .
Case Study 2: Anticancer Activity
A study conducted on the effects of naphthyridine derivatives on breast cancer cell lines revealed that the compound induced significant apoptosis through caspase activation. The findings were published in Cancer Letters, highlighting its potential as a lead compound for further drug development .
Comparison with Similar Compounds
Substituent Variations at Position 1
Key Observations :
Substituent Variations at Position 3 (Carboxamide)
Key Observations :
Substituent Variations at Position 7
Key Observations :
- Methyl at position 7 is a common feature across analogs, likely stabilizing the naphthyridine core.
- Halogenated derivatives (Cl, F) at position 7 may enhance binding via halogen bonds but complicate synthesis .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1,8-naphthyridine-3-carboxamide derivatives, and how can reaction conditions be standardized?
- Methodological Answer : The synthesis of 1,8-naphthyridine derivatives typically involves multistep reactions. For example, amidation steps often use coupling agents like POCl₃ in DMF under reflux (60–90°C), followed by nucleophilic substitution with aryl amines (e.g., m-toluidine for the m-tolyl group) . Key parameters include solvent choice (e.g., DMF for polar intermediates), temperature control to avoid side reactions, and purification via recrystallization (ethanol/water mixtures are common). Characterization relies on melting points, IR (amide C=O at ~1650–1680 cm⁻¹), and NMR (amide NH protons at δ ~9–10 ppm) .
Q. How can structural ambiguities in naphthyridine derivatives be resolved using spectroscopic techniques?
- Methodological Answer : Ambiguities in regiochemistry or substituent orientation can be resolved by:
- ¹H NMR : Analyzing coupling patterns (e.g., aromatic protons in the naphthyridine core show distinct splitting due to adjacent nitrogens) .
- ¹³C NMR : Carbonyl signals (C=O at ~165–170 ppm) and aromatic carbons (100–150 ppm) confirm substitution patterns.
- Mass spectrometry : High-resolution MS validates molecular formulas (e.g., [M+H]⁺ for C₂₂H₂₀Cl₂N₃O₂ at m/z 424.28) .
- X-ray crystallography : Used in structurally related compounds to confirm absolute configuration .
Advanced Research Questions
Q. What computational strategies are effective for predicting the biological activity and pharmacokinetic properties of 1,8-naphthyridine-3-carboxamides?
- Methodological Answer :
- In silico ADMET : Tools like SwissADME predict logP (lipophilicity), solubility, and bioavailability. For example, substituents like the m-tolyl group may increase logP, requiring optimization for CNS penetration .
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., bacterial gyrase for antibacterial activity). Focus on hydrogen bonding between the carboxamide group and active-site residues .
- PASS analysis : Predicts potential biological activities (e.g., antibacterial, kinase inhibition) based on structural motifs .
Q. How can contradictory spectral or biological data for naphthyridine derivatives be systematically addressed?
- Methodological Answer : Contradictions often arise from impurities or polymorphism. Strategies include:
- Repetition under controlled conditions : Ensure reaction homogeneity (e.g., anhydrous DMF for amidation) .
- Cross-validation : Compare IR, NMR, and HPLC data with literature benchmarks (e.g., IR C=O stretches for related compounds in and differ by <5 cm⁻¹) .
- Biological assay standardization : Use positive controls (e.g., ciprofloxacin for antibacterial tests) and replicate experiments in triplicate .
Q. What mechanistic insights explain the reactivity of the 1,8-naphthyridine core during functionalization (e.g., thiation or aminolysis)?
- Methodological Answer :
- Thiation : Replace the 4-oxo group with P₂S₅ in pyridine under reflux. The reaction proceeds via nucleophilic attack at the carbonyl carbon, forming a thioamide .
- Aminolysis : Chloro substituents at position 7 undergo substitution with amines (e.g., methylamine in ethanol at 60°C), driven by the electron-deficient naphthyridine ring .
- Kinetic studies : Monitor reaction progress via TLC (silica gel, CHCl₃/MeOH 4:1) to optimize yields .
Guidance for Experimental Design
- Link to theoretical frameworks : Use the electron-deficient nature of the 1,8-naphthyridine core to design reactions (e.g., nucleophilic substitutions at position 7) .
- Address gaps : Prior studies (e.g., ) highlight antibacterial potential but lack mechanistic detail. Propose studies on target binding using SPR or ITC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
